5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
CAS No.: 2098040-32-3
Cat. No.: VC3171457
Molecular Formula: C11H8ClF3O
Molecular Weight: 248.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098040-32-3 |
|---|---|
| Molecular Formula | C11H8ClF3O |
| Molecular Weight | 248.63 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol |
| Standard InChI | InChI=1S/C11H8ClF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2 |
| Standard InChI Key | KJQSVJYBCFPPQH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Cl |
Introduction
Chemical Structure and Properties
5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is an organic compound belonging to the class of alkynols, specifically those containing both a terminal alkyne and an alcohol functional group. The molecular formula of this compound is C₁₁H₈ClF₃O with a molecular weight of approximately 252.63 g/mol. The structure features several key components:
-
A trifluoromethyl group (CF₃)
-
A secondary alcohol group (at C-2)
-
A chlorophenyl moiety connected via an alkyne linkage
-
A carbon-carbon triple bond (alkyne) functionality
The presence of the trifluoromethyl group significantly contributes to the compound's chemical stability and influences both its reactivity patterns and biological potential. The chlorine atom on the phenyl ring further modifies the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Physical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 252.63 g/mol | Calculated based on molecular formula |
| Physical State | Solid | At standard temperature and pressure |
| Solubility | Limited water solubility | More soluble in organic solvents |
| Lipophilicity | Enhanced | Due to the trifluoromethyl group |
| Melting Point | Not precisely documented | Expected to be crystalline |
Structural Features
The compound contains several functional groups that influence its chemical behavior:
-
The trifluoromethyl group is strongly electron-withdrawing, affecting the acidity of nearby functional groups
-
The secondary alcohol can participate in hydrogen bonding and serves as a site for further functionalization
-
The alkyne linkage provides rigidity to the molecule and can participate in various chemical transformations
-
The 4-chlorophenyl group contributes to the compound's lipophilicity and potential binding interactions
Biological Activity
Antiviral Properties
Research has indicated that 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol and structurally related compounds demonstrate biological activity, particularly antiviral properties. Specifically, the compound has been tested for activity against the tobacco mosaic virus.
The antiviral mechanism is thought to be related to:
-
The ability of the trifluoromethyl group to enhance membrane permeability
-
Potential interaction between the functional groups and viral proteins
-
Structural features that may interfere with viral replication processes
Other Biological Activities
Compounds with similar structural motifs have shown various biological activities, including:
| Biological Activity | Mechanism | Structural Features Involved |
|---|---|---|
| Antimicrobial | Cell membrane disruption | Lipophilic regions and fluorine atoms |
| Anti-inflammatory | Modulation of inflammatory pathways | Halogenated structures |
| Enzyme inhibition | Interaction with active sites | Multiple functional groups |
The presence of the trifluoromethyl group in particular is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological contexts.
Spectroscopic Analysis and Characterization
Analytical Methods
The structural confirmation of 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol typically employs several spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would show characteristic signals for the various functional groups, with the trifluoromethyl group producing distinctive coupling patterns.
-
Infrared Spectroscopy (IR): Would display characteristic absorption bands for the alkyne (around 2100-2200 cm⁻¹), hydroxyl group (3200-3600 cm⁻¹), and C-F stretching vibrations (1000-1400 cm⁻¹).
-
Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns consistent with the structure.
-
X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction analysis can be employed, as suggested by computational chemistry studies of similar compounds.
Computational Analysis
Computational chemistry approaches have been applied to analyze compounds with similar structural features. These studies typically include:
-
Density Functional Theory (DFT) calculations to determine bond lengths, bond angles, and torsion angles
-
Electronic property calculations for both monomeric and dimeric forms
-
Correlation of computational results with experimental data from X-ray crystallography
Such analyses provide valuable insights into the structural and electronic properties that influence the compound's reactivity and biological activity.
Structure-Activity Relationships
The relationship between the structure of 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol and its biological activity can be understood by examining its key functional groups:
Key Structural Elements and Their Functions
-
Trifluoromethyl Group:
-
Enhances lipophilicity
-
Increases metabolic stability
-
Modifies the electronic properties of neighboring functional groups
-
-
Chlorophenyl Moiety:
-
Contributes to lipophilicity
-
Provides potential for π-stacking interactions with aromatic residues in biological targets
-
The chlorine atom can participate in halogen bonding
-
-
Alkyne Linkage:
-
Imparts structural rigidity
-
Influences the spatial arrangement of the functional groups
-
May participate in specific recognition events with biological targets
-
-
Hydroxyl Group:
-
Participates in hydrogen bonding
-
Serves as a site for potential metabolic transformations
-
Contributes to water solubility
-
Related Compounds in Patent Literature
The patent literature documents several compounds with structural similarities to 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol, including various fluorinated and chlorinated derivatives . These compounds often share common structural motifs:
-
Trifluoromethyl groups in various positions
-
Halogenated aromatic rings
-
Functionalized heterocycles
Many of these compounds are developed for pharmaceutical applications, with a focus on optimizing pharmacokinetic properties and biological activities through structural modifications .
Future Research Directions
Areas for Further Study
Several aspects of this compound warrant further investigation:
-
Detailed mechanism of action for its antiviral properties
-
Optimization of synthetic routes to improve yield and purity
-
Comprehensive toxicological assessment
-
Structure modifications to enhance specific biological activities
-
Evaluation against a broader spectrum of pathogens and disease targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume